rac-(3R,4S)-4-ethynyloxolan-3-ol
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Overview
Description
rac-(3R,4S)-4-ethynyloxolan-3-ol is a chiral compound with significant potential in various fields of scientific research. This compound features an oxolane ring with an ethynyl group and a hydroxyl group, making it a versatile molecule for synthetic and analytical chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-(3R,4S)-4-ethynyloxolan-3-ol typically involves the use of chiral catalysts and specific reaction conditions to ensure the desired stereochemistry. One common method involves the reaction of a suitable oxirane with an acetylene derivative under controlled conditions. The reaction is often catalyzed by transition metals such as palladium or copper to facilitate the formation of the ethynyl group.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
rac-(3R,4S)-4-ethynyloxolan-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The ethynyl group can be reduced to form alkenes or alkanes.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) is commonly employed.
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for substitution reactions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of various substituted oxolanes.
Scientific Research Applications
rac-(3R,4S)-4-ethynyloxolan-3-ol has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of rac-(3R,4S)-4-ethynyloxolan-3-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The ethynyl group can participate in covalent bonding with active sites, while the hydroxyl group can form hydrogen bonds, stabilizing the interaction. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
rac-(3R,4S)-4-aminopiperidin-3-ol: A compound with similar stereochemistry but different functional groups.
rac-(3R,4S)-4-(cyclopropylamino)oxolan-3-ol: Another oxolane derivative with a cyclopropylamino group.
rac-(3R,4S)-4-(dimethylamino)-3-pyrrolidinol: A pyrrolidine derivative with a dimethylamino group.
Uniqueness
rac-(3R,4S)-4-ethynyloxolan-3-ol is unique due to its ethynyl group, which imparts distinct reactivity and potential for forming covalent bonds with target molecules. This makes it a valuable compound for studying specific biochemical pathways and developing targeted therapies.
Properties
CAS No. |
2307750-64-5 |
---|---|
Molecular Formula |
C6H8O2 |
Molecular Weight |
112.1 |
Purity |
95 |
Origin of Product |
United States |
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